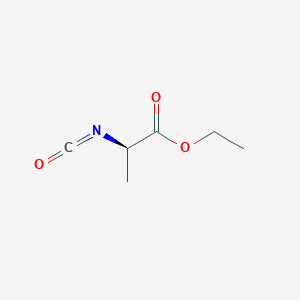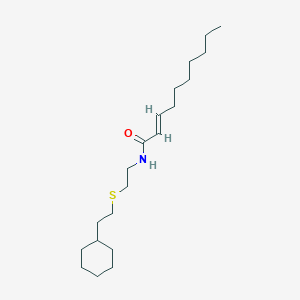
Ethyl (2R)-2-isocyanatopropanoate
Descripción general
Descripción
Ethyl (2R)-2-isocyanatopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an isocyanate group (-N=C=O) attached to the second carbon of a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2R)-2-isocyanatopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl (2R)-2-aminopropanoate with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene. The reaction typically occurs under anhydrous conditions and in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is preferred to minimize the hazards associated with phosgene gas. Additionally, the reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2R)-2-isocyanatopropanoate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Polymerization: The isocyanate group can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Ethyl (2R)-2-isocyanatopropanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.
Biological Studies: Investigated for its potential as a reagent in the modification of biomolecules, such as proteins and peptides, through the formation of urea or carbamate linkages.
Mecanismo De Acción
The mechanism of action of ethyl (2R)-2-isocyanatopropanoate primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, such as amines and alcohols, to form stable urea or carbamate linkages. These reactions are often utilized in the modification of biomolecules or the synthesis of polymers.
Comparación Con Compuestos Similares
Ethyl (2R)-2-isocyanatopropanoate can be compared with other isocyanate-containing esters, such as:
Methyl isocyanatoacetate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl isocyanatobutanoate: Similar in structure but with a longer carbon chain.
Phenyl isocyanatoacetate: Contains a phenyl group instead of an alkyl group.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an ester and an isocyanate group, which allows for a wide range of chemical reactions and applications.
Propiedades
IUPAC Name |
ethyl (2R)-2-isocyanatopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIQRPNWLUAMOF-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)










![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)

